6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide involves several stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics, it is used to modify proteins and study their structure and function.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the thiol groups in proteins, leading to changes in their structure and function. This modification can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
6-(Triisopropylammonium)hexyl Methanethiosulfonate Bromide can be compared with other similar compounds such as:
- 6-(Triisopropylammonium)hexyl Methanethiosulfonate Chloride
- 6-(Triisopropylammonium)hexyl Methanethiosulfonate Iodide These compounds share similar chemical structures but differ in their halide ions. The bromide variant is unique due to its specific reactivity and applications in research .
Properties
Molecular Formula |
C16H36BrNO2S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-methylsulfonylsulfanylhexyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H36NO2S2.BrH/c1-14(2)17(15(3)4,16(5)6)12-10-8-9-11-13-20-21(7,18)19;/h14-16H,8-13H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
NZVAMUDNKIYZSJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](CCCCCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.